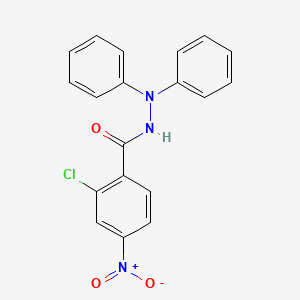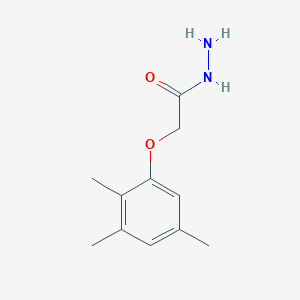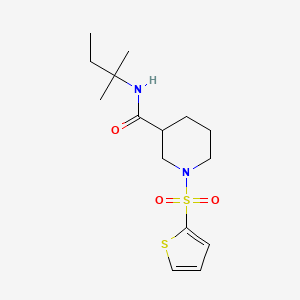![molecular formula C23H24N2O2 B5984743 4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)
4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHM-1 belongs to the family of isoquinolinediones and has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of various signaling pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activity of STAT3, NF-κB, and Akt signaling pathways, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6, which are known to play a critical role in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is its potent anticancer activity against various cancer cell lines. This compound has also been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of 4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione as a therapeutic agent. One of the potential applications of this compound is in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. This compound may also be used in combination with radiotherapy or chemotherapy to enhance their anticancer activity. Another potential application of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis, where it may help to reduce inflammation and disease progression.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound exhibits potent anticancer, anti-inflammatory, and anti-angiogenic properties and has been found to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. While this compound has several advantages as a therapeutic agent, its poor solubility in water remains a limitation. However, further research on this compound may lead to the development of a promising therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methylphenyl-1,3(2H,4H)-isoquinolinedione with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. Several preclinical studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
4-(cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16-11-13-18(14-12-16)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-17-7-3-2-4-8-17/h5-6,9-15,17,27H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVZXODCLLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5984662.png)
![2-[3-oxo-3-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)propyl]-1,2-oxazinane](/img/structure/B5984663.png)
![3-[(ethylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5984673.png)
![2-{1-(4-fluorobenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984689.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)-6-aminopyrimidin-4(3H)-one](/img/structure/B5984692.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5984717.png)
![8-methyl-2-(1-piperidinyl)-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)

![2-{1-(2-methylbenzyl)-4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5984764.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5984772.png)
